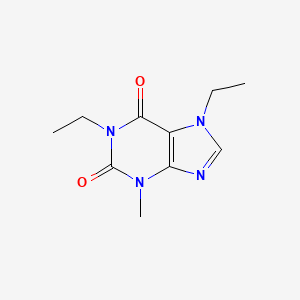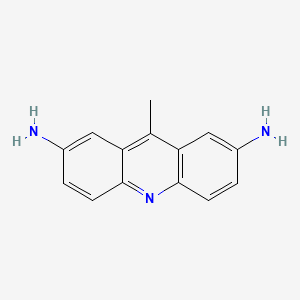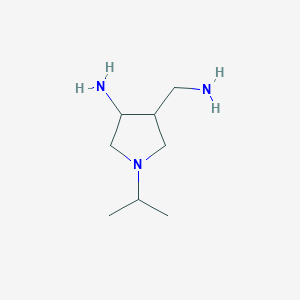
Taiwapyrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taiwapyrone is a naturally occurring α-pyrone compound isolated from the fungus Cercospora taiwanensis. It belongs to the class of polyketides, which are secondary metabolites produced by various microorganisms. This compound has garnered interest due to its unique structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Taiwapyrone can be synthesized through the fractionation of crude extracts from the fungus Neodidymelliopsis sp.. The isolation process involves several steps, including extraction, purification, and structure elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from fungal sources. Further research is needed to develop efficient and scalable synthetic routes for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Taiwapyrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can yield reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Taiwapyrone has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of polyketide biosynthesis and structure-activity relationships.
Medicine: this compound’s biological activities suggest potential therapeutic applications, although further research is needed to explore its medicinal properties.
Industry: this compound can be used in the development of bioactive natural products for various industrial applications.
Wirkmechanismus
The mechanism of action of taiwapyrone involves its interaction with specific molecular targets and pathways. This compound exerts its effects by inhibiting the growth of bacterial and fungal pathogens. The exact molecular targets and pathways involved in its antimicrobial activity are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Taiwapyrone is structurally similar to other polyketides, such as:
- Xylariolide D
- Pachybasin
- (2Z)-Cillifuranone
- (2E)-Cillifuranone
Uniqueness
This compound’s uniqueness lies in its specific structure and biological activities. Unlike other similar compounds, this compound has shown significant antimicrobial activity against a variety of pathogens, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
60031-98-3 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
5-[(1S)-1-hydroxybutyl]-6-(hydroxymethyl)pyran-2-one |
InChI |
InChI=1S/C10H14O4/c1-2-3-8(12)7-4-5-10(13)14-9(7)6-11/h4-5,8,11-12H,2-3,6H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
KGBKYZFFQHZKLE-QMMMGPOBSA-N |
Isomerische SMILES |
CCC[C@@H](C1=C(OC(=O)C=C1)CO)O |
Kanonische SMILES |
CCCC(C1=C(OC(=O)C=C1)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


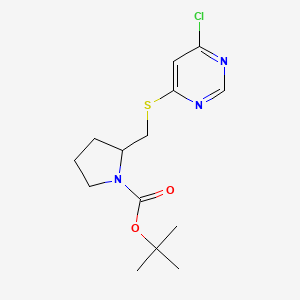
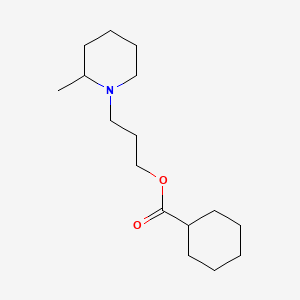
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)
![2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949170.png)
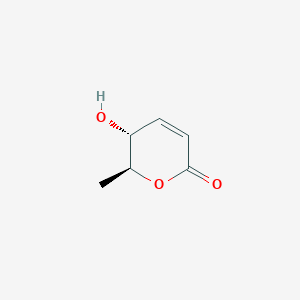
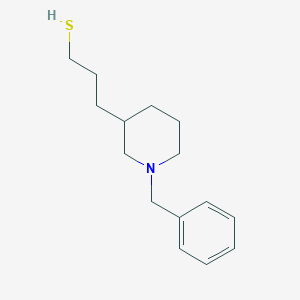
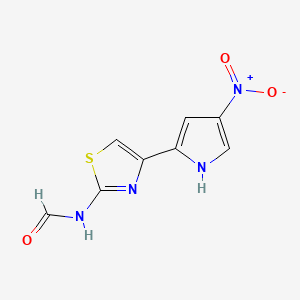
![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)


